

Technical Guide: Sourcing and Application of CAS 2060025-49-0

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Compound of Interest

Compound Name: (1-Cycloheptylazetidin-2-yl)methanol
CAS No.: 2060025-49-0
Cat. No.: B2381104

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(1-Cycloheptylazetidin-2-yl)methanol: A Specialized Medicinal Chemistry Building Block[1]

Executive Summary

CAS 2060025-49-0, chemically identified as **(1-Cycloheptylazetidin-2-yl)methanol**, is a specialized heterocyclic building block used primarily in early-stage drug discovery.[1][2][3] It belongs to the class of N-substituted azetidines, which are increasingly valued in medicinal chemistry for their ability to modulate physicochemical properties (such as pKa and metabolic stability) distinct from their 5- and 6-membered ring analogs (pyrrolidines and piperidines).[1]

This guide provides a validated procurement strategy, technical handling protocols, and a market analysis for researchers requiring high-purity samples of this intermediate.[1]

Chemical Identity & Technical Profile

Understanding the structural constraints of this molecule is critical for both synthesis planning and storage.[1]

Property	Specification
Chemical Name	(1-Cycloheptylazetid-2-yl)methanol
CAS Registry Number	2060025-49-0
Molecular Formula	C ₁₁ H ₂₁ NO
Molecular Weight	183.29 g/mol
Structural Class	Saturated N-heterocycle (Azetidine)
Key Functional Groups	Primary Alcohol (Nucleophile), Tertiary Amine (Base)
Predicted LogP	~1.8 - 2.2 (Lipophilic)
pKa (Conjugate Acid)	~9.5 - 10.5 (Estimated for N-alkyl azetidine)

Structural Significance in Drug Design

The azetidine ring introduces specific geometric constraints (bond angles ~90°) that differ from pyrrolidines.^[1]

- Lowered pKa: The ring strain typically lowers the pKa of the nitrogen compared to pyrrolidines, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.^[1]
- Metabolic Stability: The cycloheptyl group provides significant steric bulk, which can shield the nitrogen center from metabolic N-oxidation or dealkylation, a common liability in drug candidates.^[1]
- Vector Orientation: The 2-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to an aldehyde, halide, or ether), directing substituents into a precise vector space.^[1]

Commercial Availability & Supply Chain Analysis^[1]

The market for CAS 2060025-49-0 is characterized by specialized catalog suppliers rather than commodity chemical vendors.^[1] It is typically classified as a "Fine Chemical" or "Building Block."^[1]

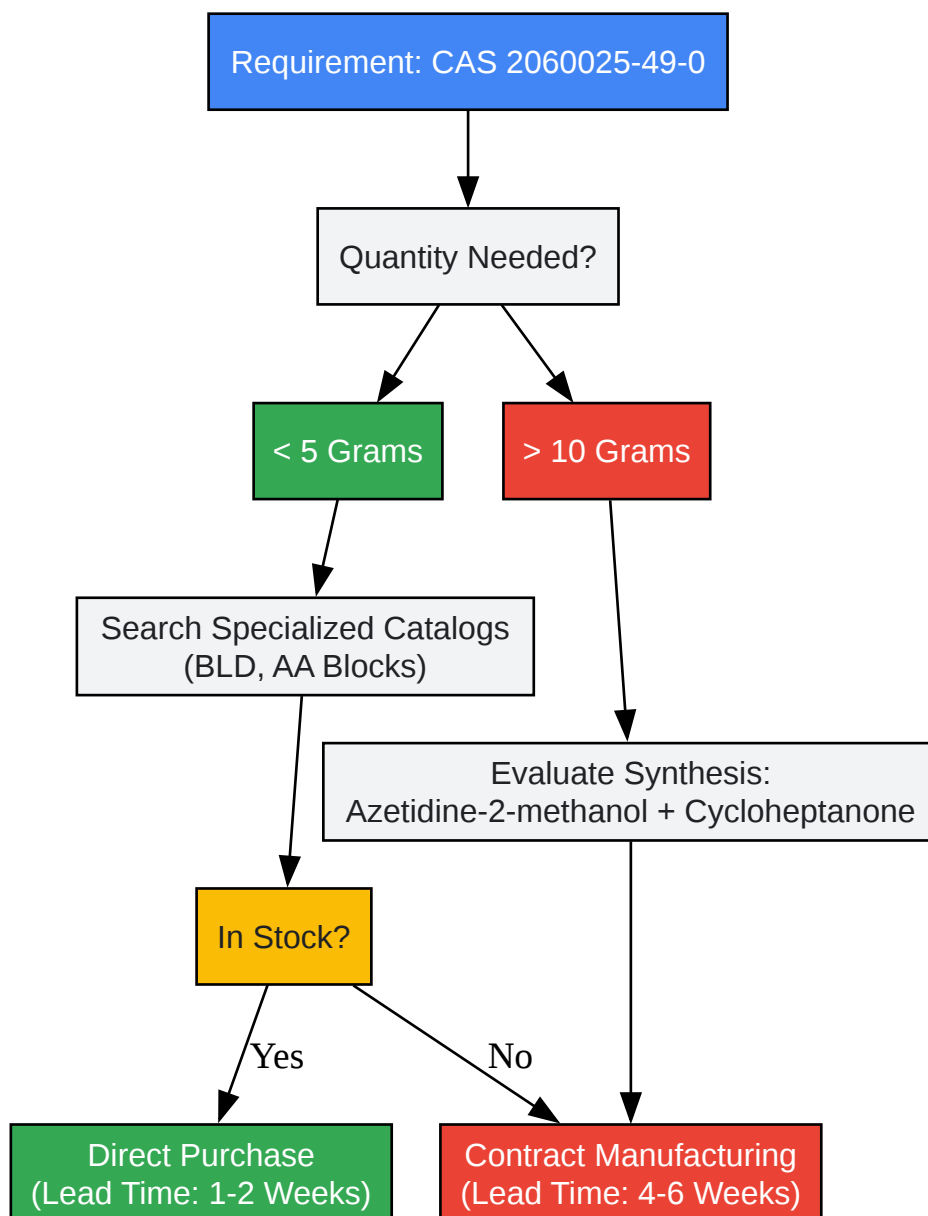
Primary Suppliers

Based on current catalog data, the following vendors are verified sources. Note that "In Stock" status fluctuates rapidly for specialized intermediates.[1]

Supplier	Catalog No.	Purity Grade	Typical Pack Sizes	Primary Region
BLD Pharm	BD00880552	>97%	100mg, 1g, 5g	Global (CN/USA)
AA Blocks	AA01B2L5	95%+	250mg, 1g	USA/Global
ChemScene	(Inquire)	>95%	Custom	USA/CN
Chemikart	(Inquire)	Research	Custom	India/Global

Procurement Strategy: The "Make vs. Buy" Decision

For quantities < 5 grams, direct purchase is cost-effective.[1] For > 10 grams, custom synthesis may be required due to the limited shelf-life stability of amino-alcohols and the niche nature of the cycloheptyl-azetidine motif.[1]



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Figure 1: Decision matrix for sourcing CAS 2060025-49-0 based on scale and availability.

Synthesis & Quality Control Protocols

If commercial stock is unavailable, or for validation of incoming raw materials, the following technical data is essential.

Likely Synthetic Route (Reductive Amination)

The most robust route for accessing this structure involves the reductive alkylation of Azetidin-2-ylmethanol (often available as the HCl salt) with Cycloheptanone.[1]

- Reagents: Azetidin-2-ylmethanol HCl, Cycloheptanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid (catalytic).[1]
- Solvent: Dichloroethane (DCE) or THF.[1]
- Mechanism: Formation of the iminium ion intermediate followed by in situ reduction.[1]

Quality Control (QC) Checklist

When receiving a batch, perform the following verification steps to ensure integrity:

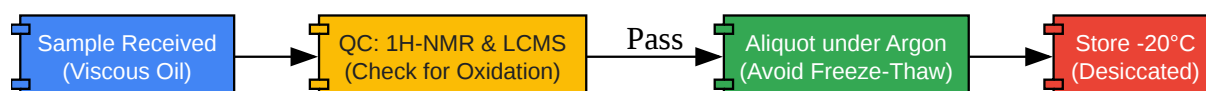
- Appearance Check: Should be a viscous oil or low-melting solid.[1] Discoloration (yellow/brown) indicates oxidation of the amine.[1]
- ¹H-NMR Validation:
 - Look for the Cycloheptyl multiplet (1.4–1.8 ppm range).[1]
 - Verify the Azetidine ring protons (distinctive multiplets at 2.0–3.5 ppm).[1]
 - Confirm the Hydroxymethyl doublet/multiplet (~3.6 ppm).[1]
- Purity Analysis (LC-MS):
 - Column: C18 Reverse Phase (High pH buffer recommended due to basicity).[1]
 - Mobile Phase: Acetonitrile / Water (0.1% NH₄OH).[1] Note: Acidic mobile phases may result in poor peak shape for amines.[1]

Handling & Stability (SOP)

Risk: Amino-alcohols are prone to oxidation and hygroscopicity.[1] The strained azetidine ring is stable under neutral conditions but can open under strong acidic conditions or high thermal stress.[1]

Standard Operating Procedure (SOP):

- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
- Handling: Weigh quickly in a fume hood; prolonged exposure to air may lead to carbonate formation (reaction with CO₂) or moisture absorption.[1]
- Solubility: Highly soluble in DCM, Methanol, DMSO.[1] Sparingly soluble in non-polar alkanes (Hexane).[1]



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Figure 2: Sample handling workflow to maintain compound integrity.

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